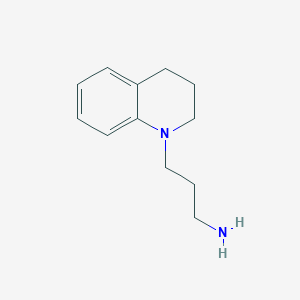

3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine

説明

3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the quinoline ring system.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

化学反応の分析

Oxidation Reactions

The primary amine group and dihydroquinoline moiety undergo oxidation under controlled conditions:

-

Example: Treatment with KMnO₄ oxidizes the primary amine to a nitro group, forming 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-nitroamine. This reaction requires pH control to avoid over-oxidation.

Reduction Reactions

The dihydroquinoline ring can undergo further saturation, while the amine group participates in reductive alkylation:

-

Example: Catalytic hydrogenation with Pd/C converts the dihydroquinoline ring to a tetrahydroquinoline structure, enhancing solubility in polar solvents .

Substitution Reactions

The amine group acts as a nucleophile in displacement reactions:

-

Example: Reaction with acetyl chloride yields N-acetyl-3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine, confirmed by ¹H NMR (δ 2.62 ppm for CH₂CO) .

Cycloaddition and Ring Formation

The amine participates in heterocycle synthesis:

| Reaction Type | Reagents/Conditions | Products | Sources |

|---|---|---|---|

| Schiff Base Formation | Aromatic aldehydes in ethanol | Imine-linked macrocycles | |

| Mannich Reaction | Formaldehyde + secondary amines | β-amino ketone derivatives |

-

Example: Condensation with furan-2-carbaldehyde forms a furan-containing macrocycle, validated by X-ray crystallography .

Metal Coordination

The amine and quinoline nitrogen act as ligands for transition metals:

| Reaction Type | Reagents/Conditions | Products | Sources |

|---|---|---|---|

| Copper(II) Complexation | CuCl₂ in methanol | Tetradentate coordination complexes |

-

Example: Copper complexes exhibit enhanced stability in aqueous solutions, with UV-Vis absorption maxima at 650 nm.

Key Reaction Data Table

Mechanistic Insights

-

Oxidation : The primary amine undergoes sequential deprotonation and electron transfer, forming nitro intermediates.

-

Reduction : Quinoline ring hydrogenation proceeds via π-orbital interactions with the catalyst surface .

-

Substitution : SN2 mechanisms dominate in alkylation reactions due to steric hindrance at the amine site .

Industrial and Pharmacological Relevance

科学的研究の応用

Pharmaceutical Applications

1. Drug Discovery and Development

3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine serves as a crucial building block in the synthesis of novel pharmaceuticals. Its structural framework allows for modifications that can enhance biological activity or selectivity for specific targets. For instance, derivatives of this compound have been explored for their potential as selective inhibitors of neuronal nitric oxide synthase (nNOS), which is implicated in various neurological disorders .

2. Synthesis of Bioactive Compounds

The compound is utilized as an intermediate in the synthesis of various alkaloids and other bioactive molecules. Recent studies have demonstrated efficient synthetic routes that utilize this compound to produce derivatives with enhanced pharmacological profiles. For example, it has been involved in the synthesis of compounds exhibiting antitumor activity and other therapeutic effects .

Chemical Probes

1. Mechanistic Studies

This compound is also employed as a chemical probe in biological systems to study mechanisms underlying disease processes. Its ability to selectively interact with specific enzymes or receptors makes it a valuable tool for elucidating biochemical pathways. Researchers have utilized it to investigate the role of nitric oxide in pain modulation and other physiological processes.

Case Studies

作用機序

The mechanism of action of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. The compound may inhibit or activate specific molecular pathways, contributing to its biological activity.

類似化合物との比較

Similar Compounds

Quinoline: The parent compound of quinoline derivatives, known for its antimalarial properties.

Isoquinoline: A structural isomer of quinoline with similar biological activities.

Tetrahydroquinoline: A reduced form of quinoline with different chemical properties.

Uniqueness

3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

生物活性

3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine, also known by its CAS number 2637-31-2, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of this compound is C12H18N2, with a molecular weight of approximately 190.29 g/mol. The compound features a dihydroquinoline moiety linked to a propan-1-amine chain. The synthesis typically involves multi-step reactions, often utilizing palladium on activated charcoal and hydrogen gas under specific conditions to achieve high yields .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Studies have demonstrated that it can induce apoptosis in cancer cells through several mechanisms:

- Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cell lines, leading to inhibited proliferation and eventual cell death .

- Enzyme Inhibition : It acts as an enzyme inhibitor, interfering with pathways critical for cancer cell survival and proliferation. For instance, it may inhibit tubulin polymerization, disrupting microtubule dynamics essential for mitosis .

Table 1 summarizes the anticancer activities observed in various studies:

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Prostate Cancer (PC-3) | 0.85 | G2/M arrest and apoptosis |

| Hepatocellular Carcinoma | 1.81 | Inhibition of tubulin polymerization |

| Non-Small Cell Lung Cancer | 0.90 | Induction of caspase activation |

| Breast Cancer (NCI/ADR-RES) | 1.53 | Disruption of microtubule dynamics |

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity and influencing cellular signaling pathways.

- Induction of Apoptosis : By activating pro-apoptotic factors and inhibiting anti-apoptotic proteins, it promotes programmed cell death in malignant cells .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Neuroprotective Effects : Preliminary research suggests potential neuroprotective properties due to structural similarities with known neuroactive compounds. These effects may enhance cognitive functions and protect against neurodegeneration.

- Antimicrobial Activity : A study evaluating the antimicrobial efficacy found that derivatives of the compound displayed significant inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development.

- Cancer Therapeutics : In vivo studies have demonstrated that treatment with this compound led to reduced tumor growth in mouse models of cancer, supporting its role as a potential anticancer agent .

特性

IUPAC Name |

3-(3,4-dihydro-2H-quinolin-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-8-4-10-14-9-3-6-11-5-1-2-7-12(11)14/h1-2,5,7H,3-4,6,8-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHICRFDCVVASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408988 | |

| Record name | 3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2637-31-2 | |

| Record name | 3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。